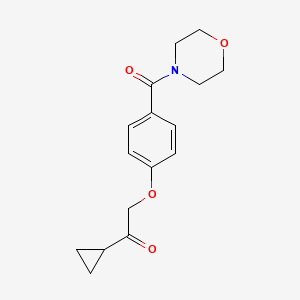

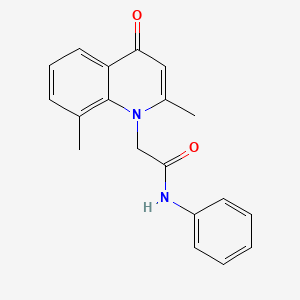

2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate involves complex chemical processes, including condensation, reductive amination, and methylation steps. One notable example in this category is the efficient synthesis of a series of piperidine ring-modified thiopene and furan analogs, demonstrating the versatility and adaptability of these synthesis techniques (Ojo, 2012). Another related synthesis involves multicomponent reactions to create substituted tetrahydroquinoline derivatives, highlighting the synthetic accessibility of complex molecules with potential biological activity (Dyachenko et al., 2015).

Molecular Structure Analysis

The structural analysis of compounds similar to 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate often involves spectroscopic techniques such as NMR, IR, and MS, along with X-ray crystallography. For instance, the crystal structure analysis of certain analogs reveals detailed insights into their molecular geometry, allowing for a deeper understanding of their chemical behavior and potential interactions with biological targets (Mao et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are characterized by their interactions with various reagents and conditions. For example, the direct oxidative cleavage of Csp3-H bonds in pyridine acetate derivatives showcases the potential for generating complex molecules through novel synthetic pathways (Wu et al., 2017). Additionally, reactions involving heterocyclic compounds indicate the versatility of these molecules in forming a wide range of chemical structures with diverse functional groups (Sacmacl et al., 2012).

Aplicaciones Científicas De Investigación

1. Pharmacological Potential

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a closely related compound, demonstrates high affinity for κ-opioid receptors (KORs) and potential for treating depression and addiction disorders. It has been shown to block KOR and MOR agonist-induced analgesia and inhibit ex vivo binding to KOR and MOR receptors (Grimwood et al., 2011).

2. Chemical Synthesis

The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a similar compound, involves condensation reactions, with the overall yield being approximately 38%. This synthesis process is essential for creating specific chemical structures for further research (Zhang Dan-shen, 2009).

3. Multicomponent Synthesis

The compound has been utilized in the multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing its versatility in chemical reactions and potential applications in synthetic chemistry (Dyachenko et al., 2015).

4. Electrochemical Applications

A compound synthesized from similar thiophen-yl-pyrrolidin structures has been used in creating soluble conducting polymers, indicating potential applications in electrochemical devices (Variş et al., 2006).

5. Quantum Chemical Investigation

DFT and quantum chemical studies have been conducted on similar pyrrolidinone derivatives, highlighting the importance of these compounds in understanding molecular properties and interactions (Bouklah et al., 2012).

Mecanismo De Acción

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-methyl-1-oxo-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10(16)18-14(2,3)13(17)15-6-4-11(8-15)12-5-7-19-9-12/h5,7,9,11H,4,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFILTOGGVDSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)

![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)